2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS: 331718-80-0) is a synthetic organic compound featuring a cyclohepta[b]thiophene core substituted with a propionamide group at position 2 and an N,N-dipropylcarboxamide group at position 3. Its molecular formula is C₂₁H₃₃N₃O₂S, with a molecular weight of 397.57 g/mol.
Properties
IUPAC Name |
2-(propanoylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c1-4-12-21(13-5-2)19(23)17-14-10-8-7-9-11-15(14)24-18(17)20-16(22)6-3/h4-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIRPRRLTXDTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves multiple steps, typically starting with the formation of the cyclohepta[b]thiophene core. This can be achieved through various cyclization reactions. The propionamido and dipropyl groups are then introduced through subsequent reactions, such as amidation and alkylation . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the propionamido or dipropyl groups, leading to the formation of various derivatives.
Scientific Research Applications
2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
Table 1: Key Structural Analogs and Properties
Key Observations:
- Aromatic vs. Aliphatic Substituents: Benzoylamino analogs (e.g., 329068-21-5) exhibit higher molecular weight and π-stacking capacity, which may influence binding to aromatic-rich biological targets .
Analogs with Alternative Core Structures
Table 2: Analogs with Modified Ring Systems
Key Observations:
Research and Application Insights
- Pharmacological Potential: Derivatives of the cyclohepta[b]thiophene scaffold, such as the target compound, have been investigated as non-nucleoside viral polymerase inhibitors. For example, coupling with triazole-based systems (e.g., compounds 50–53 in ) demonstrates antiviral activity .
- Synthetic Versatility: The core structure is accessible via Gewald-like reactions using cycloheptanone, sulfur, and cyanoacetate derivatives, enabling modular substitution for structure-activity studies .
Biological Activity
2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 331718-80-0) is a compound belonging to the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to explore the biological activity of this compound through various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O2S |
| Molecular Weight | 350.52 g/mol |
| LogP | 4.6277 |
| Topological Polar Surface Area (TPSA) | 49.41 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 7 |
Research indicates that compounds within the cyclohepta[b]thiophene class exhibit significant antiproliferative activity against various cancer cell lines. A study conducted on a series of benzamide and urea derivatives, including related structures to our compound of interest, demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.
- Cell Lines Tested : A549 (lung cancer), OVACAR-4, OVACAR-5 (ovarian cancer), CAKI-1 (kidney cancer), and T47D (breast cancer).
- Key Findings :
- The compound showed submicromolar GI50 values indicating potent growth inhibition.
- Mechanistic studies revealed dose-dependent G2/M phase accumulation in A549 cells.
- Activation of caspases 3, 8, and 9 confirmed the induction of apoptosis.
Comparative Efficacy
In a comparative study against nocodazole (a known antimitotic agent), the cyclohepta[b]thiophene derivative displayed superior antiproliferative effects across multiple cell lines:
| Cell Line | GI50 (μM) Nocodazole | GI50 (μM) Compound 17 |
|---|---|---|
| OVACAR-4 | 22.28 | 2.01 |
| OVACAR-5 | 20.75 | 2.27 |
| CAKI-1 | 1.11 | 0.69 |
| T47D | 81.283 | 0.362 |
These results suggest that the compound is not only effective but also exhibits a broader spectrum of activity compared to existing treatments.
In Vivo Studies
In vivo efficacy was evaluated using a CT26 murine model, where the compound significantly reduced tumor growth compared to untreated controls. This highlights its potential as a candidate for further development in anticancer therapies.
Toxicological Profile
While the compound exhibits promising anticancer properties, it is crucial to assess its toxicity profile. Preliminary assessments indicate minimal cytotoxicity towards normal cells at therapeutic concentrations, suggesting a favorable safety margin.
Toxicological Data Summary
| Parameter | Value |
|---|---|
| LC50 (μM) | >100 |
| Observed Toxicity | Minimal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
